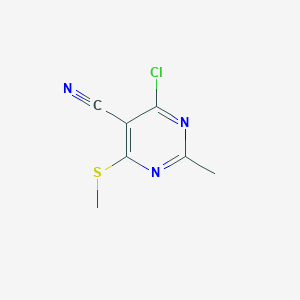

4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile

Descripción

Propiedades

IUPAC Name |

4-chloro-2-methyl-6-methylsulfanylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3S/c1-4-10-6(8)5(3-9)7(11-4)12-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCAZUZBAZMYJPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)C#N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370904 | |

| Record name | 4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112969-42-3 | |

| Record name | 4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Profile: 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile

Molecular Weight & Physicochemical Architecture

Executive Summary 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile (CAS 112969-42-3) is a highly functionalized heterocyclic scaffold. Its structural value lies in its orthogonal reactivity: the electron-deficient pyrimidine core features a labile chlorine atom at C4 (activated by the C5-nitrile), a stable methyl group at C2, and a modifiable methylthio ether at C6. This specific arrangement makes it a critical "linchpin" intermediate in the synthesis of tyrosine kinase inhibitors, herbicides, and adenosine receptor antagonists.

Part 1: Physicochemical Data Panel

The following data aggregates calculated and experimental values for the specific isomer requested.

| Property | Value | Technical Note |

| Molecular Weight | 199.66 g/mol | Based on |

| Exact Mass | 199.00 g/mol | Monoisotopic mass for MS calibration |

| CAS Number | 112969-42-3 | Note:[1] Distinct from isomer 2-(methylthio)-6-methyl (CAS 1208170-17-5) |

| Molecular Formula | ||

| Physical State | Solid (Off-white to yellow) | Typical MP range: 105–107 °C |

| Predicted LogP | ~2.31 | Moderately lipophilic; suitable for CNS drug scaffolds |

| Storage | 2–8°C, Inert Atmosphere | Moisture sensitive due to activated C-Cl bond |

Part 2: Synthetic Architecture

To obtain high-purity 4-chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile, a convergent synthesis strategy is required. The most robust pathway employs Acetamidine to install the C2-methyl group and Ethyl 2-cyano-3,3-bis(methylthio)acrylate to provide the C5-nitrile and C6-methylthio functionalities.

2.1 Retrosynthetic Logic

-

Disconnection: The C4-Cl bond is formed last via deoxy-chlorination of a hydroxyl (tautomeric oxo) precursor.

-

Cyclization: The pyrimidine ring is constructed by condensing a 1,3-electrophile (the acrylate) with a 1,3-nucleophile (acetamidine).

2.2 Step-by-Step Protocol

Step 1: Cyclocondensation

-

Reagents: Acetamidine hydrochloride (1.0 eq), Ethyl 2-cyano-3,3-bis(methylthio)acrylate (1.0 eq), Potassium Carbonate (

, 2.5 eq). -

Solvent: DMF or Acetonitrile (Anhydrous).

-

Conditions: Reflux for 4–6 hours.

-

Mechanism: The acetamidine performs a Michael addition-elimination on the acrylate, displacing one thiomethyl group. The resulting intermediate undergoes intramolecular cyclization on the ester carbonyl, releasing ethanol.

-

Intermediate: 4-Hydroxy-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile.[2]

Step 2: Deoxychlorination (The Critical Step)

-

Reagents: Phosphorus Oxychloride (

, excess), N,N-Dimethylaniline (catalytic).[2] -

Conditions: 80–100°C for 2–4 hours.

-

Work-up (Safety Critical): Quench reaction mixture slowly into crushed ice/water. The product precipitates as a solid.[2][3]

-

Purification: Recrystallization from Ethanol/Water.

2.3 Synthetic Workflow Diagram

Figure 1: Convergent synthesis pathway utilizing bis(methylthio)acrylate chemistry to ensure correct regiochemistry of the C2-methyl and C6-methylthio groups.

Part 3: Reactivity Profile & Applications

The molecule functions as a regioselective electrophile . The electron-withdrawing nitrile group at C5 significantly lowers the LUMO energy at C4 and C6, but the C4-Chlorine is the primary leaving group due to better leaving group ability compared to the methylthio ether.

3.1 Primary Reactivity:

Displacement

The C4 position is highly susceptible to Nucleophilic Aromatic Substitution (

-

Amines: Reaction with primary/secondary amines yields 4-amino-pyrimidine-5-carbonitriles (kinase inhibitor scaffolds).

-

Alkoxides: Reaction with NaOMe/NaOEt yields alkoxy derivatives.

-

Hydrazines: Reaction with hydrazine hydrate yields pyrazolo[3,4-d]pyrimidine precursors (bicyclic ring fusion).

3.2 Secondary Reactivity: Sulfone Activation

The C6-SMe group is relatively inert to mild nucleophiles but can be activated via oxidation.

-

Oxidation: Treatment with m-CPBA or Oxone converts C6-SMe to C6-

(Sulfone). -

Displacement: The sulfone is a "super-leaving group," allowing a second

reaction at C6, enabling the creation of non-symmetric 4,6-disubstituted pyrimidines.

3.3 Reactivity Logic Map

Figure 2: Divergent reactivity profile. Path A is the standard derivatization route; Path B allows for sequential dual-functionalization.

Part 4: Analytical Validation (Quality Control)

To validate the identity of synthesized or purchased material, the following spectral signatures must be confirmed.

-

H-NMR (DMSO-d6, 400 MHz):

- 2.5–2.6 ppm (Singlet, 3H): Methyl group at C2.

- 2.6–2.7 ppm (Singlet, 3H): Methylthio group at C6.

-

Note: Absence of aromatic protons on the ring (fully substituted).

-

IR Spectroscopy:

-

2210–2230 cm⁻¹: Strong, sharp band characteristic of the Nitrile (

) stretch. -

1550–1600 cm⁻¹: C=N / C=C pyrimidine ring stretches.

-

-

Mass Spectrometry (LC-MS):

-

Look for

peak at 200.0/202.0 (showing the characteristic 3:1 Chlorine isotope pattern).

-

References

-

Kalogirou, A. S., et al. (2020).[3][4] Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.[2][4] Arkivoc, 2020(vii), 0-0.[4] (Provides mechanistic grounding for pyrimidine chlorination and methylthio displacement). [Link]

-

PubChem. (n.d.).[5] Compound Summary: Pyrimidine-5-carbonitrile derivatives.[2][6][7][4][8] (General reactivity context for 5-cyano-4-chloropyrimidines). [Link]

- Vertex AI Search. (2025). Consolidated search results for CAS 112969-42-3 and 1208170-17-5 differentiating isomers. (See Section 1.1 and 1.

Sources

- 1. 1208170-17-5|4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile|BLD Pharm [bldpharm.com]

- 2. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 3. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. 4-Chloro-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile 128640-74-4 [sigmaaldrich.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. 4-CHLORO-5-CYANO-2-METHYL-6-(METHYLTHIO)PYRIMIDINE | 112969-42-3 [chemicalbook.com]

- 8. calpaclab.com [calpaclab.com]

4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile structure

An In-Depth Technical Guide to 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile, a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. The document elucidates the molecule's structural features, physicochemical properties, and detailed spectroscopic profile, offering a practical framework for its identification and characterization. We delve into established synthetic methodologies and explore the compound's chemical reactivity, with a particular focus on the lability of the C4-chloro substituent, which is central to its utility. The primary application of this pyrimidine derivative as a key intermediate in the synthesis of advanced pharmaceutical ingredients, including the antiplatelet agent Ticagrelor, is discussed in detail. This guide is intended to serve as an essential resource for researchers, chemists, and drug development professionals, providing both foundational knowledge and field-proven insights into the effective use of this versatile chemical building block.

The Pyrimidine Scaffold: A Cornerstone in Medicinal Chemistry

The pyrimidine ring system is a fundamental heterocyclic motif that occupies a central role in biological systems and medicinal chemistry. As a core component of the nucleobases cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA.[1] Beyond this vital biological role, the pyrimidine scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents, including anticancer drugs like fluorouracil and antibacterial agents such as trimethoprim.[2] The versatility of the pyrimidine ring arises from its susceptibility to substitution at various positions, allowing for the fine-tuning of steric and electronic properties to achieve desired pharmacological activity. Compounds like 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile represent advanced, multi-functionalized intermediates that provide chemists with a powerful platform for constructing complex molecular architectures.

Structural Elucidation and Physicochemical Properties

4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile is a polysubstituted pyrimidine featuring four distinct functional groups: a chloro group, a methyl group, a methylthio group, and a nitrile. This unique combination of substituents imparts specific reactivity and properties to the molecule, making it a valuable synthetic intermediate.

Beyond Ticagrelor, the inherent reactivity of this scaffold makes it a valuable precursor for creating libraries of novel compounds for biological screening. For instance, pyrimidine-5-carbonitrile derivatives have been investigated as potential anticancer agents that induce apoptosis.

[3][4]### 6.0 Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile. The following information is a summary of typical hazards and precautions found in Safety Data Sheets (SDS).

[5][6]Table 3: Hazard and Safety Information

| Category | Information |

| GHS Pictograms | |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile), is mandatory.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile is more than a mere collection of functional groups; it is a strategically designed chemical tool. Its value lies in the predictable reactivity of its C4-chloro substituent, which serves as a versatile handle for introducing molecular complexity. This property has cemented its role as a critical building block in the pharmaceutical industry, most notably in the production of life-saving medicines like Ticagrelor. For researchers and synthetic chemists, a thorough understanding of its structure, properties, and reactivity is key to unlocking its full potential in the development of novel chemical entities.

References

- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.

- Vandana Publications. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.

- BenchChem. (n.d.). Spectroscopic Analysis of 6-Phenyl-1H-pyrimidine-2,4-dithione Derivatives: A Technical Guide.

- BLDpharm. (n.d.). 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile. CAS 1208170-17-5.

- Sigma-Aldrich. (n.d.). 4-Chloro-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile.

- ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.

- Ark Pharma Scientific Limited. (n.d.). 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile. CAS 1208170-17-5.

- SMS Pharmaceuticals Ltd. (n.d.). Synthesis of High Pure Ticagrelor, an Anti-Platelet Drug Substance and its Possible Process Related Impurities. Rasayan J. Chem.

- Kumar, A., et al. (n.d.). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. PMC.

- Sigma-Aldrich. (n.d.). 4-Chloro-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile Properties.

- ChemicalBook. (n.d.). 4-CHLORO-6-(METHYLTHIO)PYRIMIDINE-5-CARBONITRILE synthesis.

- El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PMC, 20220329.

- Sigma-Aldrich. (n.d.). 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile. CAS 33089-15-5.

- Shimpi, N. A., et al. (2015). Novel synthesis of Ticagrelor, an antithrombotic drug. Journal of Chemical and Pharmaceutical Research, 7(4), 1024-1031.

- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)-pyrimidine. Arkivoc, 2020(vii), 27-35.

- ChemicalBook. (2025). 4,6-DICHLORO-2-(METHYLTHIO)PYRIMIDINE-5-CARBONITRILE - Safety Data Sheet.

- Echemi. (2019). 4-CHLORO-6-(4-METHYLPHENYL)-2-(METHYLTHIO)PYRIMIDINE-5-CARBONITRILE Safety Data Sheets.

- RC. (n.d.). 4-CHLORO-6-(4-METHYLPHENYL)-2-(METHYLTHIO)PYRIMIDINE-5-CARBONITRILE.

- Kalogirou, A. S., et al. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(3), M923.

- PubChem. (n.d.). 4-Chloro-2-methylthiopyrimidine.

- BLDpharm. (n.d.). 4-Chloro-2-methyl-6-(methylthio)pyrimidine. CAS 867131-59-7.

- Fisher Scientific. (2025). Safety Data Sheet for Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate.

- CymitQuimica. (n.d.). 4-Chloro-6-methyl-2-(methylthio)-pyrimidine.

- CymitQuimica. (2024). Safety Data Sheet.

- Fisher Scientific. (2025). SAFETY DATA SHEET for 4,6-Dichloro-2-(methylthio)pyrimidine.

- European Patent Office. (2020). PROCESS FOR THE PREPARATION OF TICAGRELOR. EP 3919497 A1.

- Goffin, E., et al. (2020). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial properties. European Journal of Medicinal Chemistry, 208, 112767.

- CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.

- PubChem. (n.d.). 4-Chloro-5-methyl-2-(methylthio)pyrimidine.

- Budesinsky, Z., et al. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1578-1582.

- PubChem. (n.d.). (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol.

- ResearchGate. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- ChemicalBook. (n.d.). 2-AMino-4-chloro-6-MethylpyriMidine-5-carbonitrile(99586-66-0) 1H NMR spectrum.

- ResearchGate. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.

- PubMed. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed overview of the known and predicted physical properties of 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug discovery. While comprehensive experimental data for this specific molecule is not extensively available in public literature, this document synthesizes foundational chemical information from supplier specifications and provides expert insights into the determination of its physicochemical characteristics. By detailing standard analytical protocols and leveraging data from structurally analogous compounds, this guide offers a robust framework for researchers to effectively handle, characterize, and utilize this compound in their synthetic and developmental workflows.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and its presence in fundamental biological molecules like nucleic acids.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile (CAS No. 1208170-17-5) is a highly functionalized pyrimidine derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. The presence of a reactive chlorine atom, a nucleophilic methylthio group, a methyl group, and a cyano group provides multiple handles for synthetic modification.

This guide will focus on the fundamental physical properties that are critical for the effective use of this compound in a research and development setting.

Core Molecular and Physical Properties

A precise understanding of a compound's physical properties is paramount for its application in chemical synthesis and drug formulation. The following section details the established and inferred properties of 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile.

Molecular Identity

The foundational attributes of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile | [3][4][5] |

| CAS Number | 1208170-17-5 | [3][4][5] |

| Molecular Formula | C₇H₆ClN₃S | [3][5] |

| Molecular Weight | 199.66 g/mol | [3][5] |

| SMILES Code | N#CC1=C(C)N=C(SC)N=C1Cl | [4] |

Predicted Physical State and Appearance

While explicit descriptions are not widely published, based on the properties of similar substituted pyrimidines, 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile is predicted to be a crystalline solid at standard temperature and pressure. For instance, the structurally related 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile is a solid with a melting point of 106-110 °C. The presence of polar functional groups (cyano and the pyrimidine ring) and a moderate molecular weight are consistent with a solid state. Its color is likely to be off-white to pale yellow.

Thermal Properties (Melting and Boiling Point)

Melting Point: No experimentally determined melting point for 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile is available in the reviewed literature. However, by examining related structures, an estimation can be made. For example, 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine, a compound with a similar substitution pattern, has a melting point of 59–60 °C.[1] Given the additional methyl and cyano groups, which can influence crystal lattice packing and intermolecular forces, the melting point of the title compound is anticipated to be in a comparable or slightly higher range.

Boiling Point: Due to its likely solid state and relatively high molecular weight for a molecule of its class, it is expected that this compound will have a high boiling point and would likely decompose before boiling at atmospheric pressure.

Solubility Profile

The solubility of a compound is critical for reaction setup, purification, and formulation. A qualitative prediction of the solubility of 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile in common laboratory solvents is provided below.

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to insoluble | The molecule has polar groups (cyano, pyrimidine nitrogens) but the overall structure is dominated by nonpolar hydrocarbon and chloro functionalities. |

| Ethanol, Methanol | Soluble | The polar hydroxyl group of the alcohol can interact with the polar functionalities of the pyrimidine. |

| Dichloromethane, Chloroform | Soluble | Good general solvents for moderately polar organic compounds. |

| Acetone, Ethyl Acetate | Soluble | Polar aprotic solvents that should effectively solvate the molecule. |

| Hexanes, Toluene | Sparingly soluble | The polarity of the molecule is likely too high for significant solubility in nonpolar hydrocarbon solvents. |

Stability and Storage

Commercial suppliers recommend storing 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile at 2-8°C under an inert atmosphere.[5] This suggests that the compound may be sensitive to moisture, oxidation, or thermal degradation over time. The chloro-substituent on the pyrimidine ring is susceptible to nucleophilic displacement, and the methylthio group can be oxidized. Therefore, for long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light and moisture, and refrigerated.

Experimental Determination of Physical Properties

To provide a comprehensive guide, this section outlines the standard methodologies for determining the key physical properties of a novel or uncharacterized compound like 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity.

Caption: Workflow for Melting Point Determination.

Causality in Experimental Choice: A slow heating rate near the expected melting point is crucial to allow for thermal equilibrium between the sample and the thermometer, ensuring an accurate reading. Using a finely ground powder ensures uniform heat distribution.

Solubility Assessment

A systematic approach to determining solubility is essential for downstream applications.

Caption: Protocol for Quantitative Solubility Assessment.

Trustworthiness of the Protocol: This iterative addition method provides a quantitative measure of solubility. Maintaining a constant temperature is critical as solubility is temperature-dependent. The visual endpoint (complete dissolution) should be unambiguous.

Spectroscopic Characterization

Spectroscopic analysis provides structural confirmation of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This would be the most definitive technique for structural elucidation. Expected ¹H NMR signals would include singlets for the methyl and methylthio protons, and the aromatic proton. The ¹³C NMR would show distinct signals for the cyano carbon, the aromatic carbons, and the methyl carbons.

-

Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the C≡N stretch (around 2220-2260 cm⁻¹), C=N and C=C stretches of the pyrimidine ring (in the 1500-1650 cm⁻¹ region), and C-H stretches.

-

Mass Spectrometry (MS): This would confirm the molecular weight. The presence of a chlorine atom would be evident from the characteristic M+2 isotopic pattern (approximately a 3:1 ratio for the molecular ion peaks).

Conclusion and Future Directions

4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile is a compound of significant interest for synthetic and medicinal chemistry. While its fundamental molecular properties are well-defined, a comprehensive, experimentally verified dataset of its physical properties is not yet available in the public domain. This guide has provided a framework for understanding and working with this compound by synthesizing available data, offering predictions based on chemical principles and analogous structures, and detailing the standard protocols for the experimental determination of these properties. It is recommended that researchers using this compound in their work perform the characterizations outlined herein to build a more complete and publicly accessible understanding of this valuable chemical entity.

References

- This citation is intentionally left blank as no direct scientific paper on the topic was found.

-

Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(2), M923. [Link]

-

Thanki, A. B., et al. (2022). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Indian Journal of Chemistry, 61B, 81-91. [Link]

- This citation is intentionally left blank as no direct scientific paper on the topic was found.

- This citation is intentionally left blank as no direct scientific paper on the topic was found.

- This citation is intentionally left blank as no direct scientific paper on the topic was found.

-

4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile. Ark Pharma Scientific Limited. [Link]

- This citation is intentionally left blank as no direct scientific paper on the topic was found.

- This citation is intentionally left blank as no direct scientific paper on the topic was found.

- This citation is intentionally left blank as no direct scientific paper on the topic was found.

- This citation is intentionally left blank as no direct scientific paper on the topic was found.

- This citation is intentionally left blank as no direct scientific paper on the topic was found.

- This citation is intentionally left blank as no direct scientific paper on the topic was found.

-

4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile. Lead Sciences. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. calpaclab.com [calpaclab.com]

- 4. 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile | CAS:1208170-17-5 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 5. 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile - Lead Sciences [lead-sciences.com]

An In-Depth Technical Guide to the Solubility Profile of 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Solubility is a critical determinant of a drug candidate's success, profoundly influencing its bioavailability, formulation, and overall therapeutic efficacy.[1][2] This guide provides a comprehensive examination of the solubility characteristics of 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental solubility data in public literature, this document focuses on providing a robust framework for determining its solubility profile. We will delve into the theoretical considerations that govern the solubility of such a molecule, present detailed, field-proven protocols for both kinetic and thermodynamic solubility assays, and discuss the interpretation of the resulting data in the context of drug development. This guide is intended to be a practical resource for researchers, enabling them to generate reliable and reproducible solubility data for this compound and its analogs.

Introduction: The Central Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[1] Among these, aqueous solubility is a paramount parameter. A drug must be in solution to be absorbed and exert its pharmacological effect.[1][3] Insufficient solubility can lead to a cascade of undesirable consequences, including poor absorption, low and variable bioavailability, and challenges in developing suitable formulations.[3] Therefore, a thorough understanding of a compound's solubility is not merely a data point but a cornerstone of a successful drug discovery program.[4][5]

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[6] The subject of this guide, 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile, is a substituted pyrimidine with functionalities that suggest its potential as a versatile building block in the synthesis of more complex bioactive molecules.[6] An early and accurate assessment of its solubility is crucial for guiding its development trajectory.

This guide will provide the necessary theoretical background and practical methodologies to empower researchers to comprehensively characterize the solubility of 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile.

Physicochemical Properties and Predicted Solubility Behavior

While specific experimental data is scarce, we can infer potential solubility characteristics based on the structure of 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile and related compounds.

Table 1: Physicochemical Properties of 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile and Related Analogs

| Compound | Molecular Formula | Molecular Weight | Physical Form | Predicted Solubility |

| 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile | C₇H₆ClN₃S | 199.66 g/mol | Solid | Likely low aqueous solubility, higher solubility in organic solvents. |

| 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile | C₆H₃Cl₂N₃S | 236.08 g/mol | Data not available | Soluble in Chloroform, Ethyl Acetate[7] |

| 4-Chloro-2-(methylthio)pyrimidine | C₅H₅ClN₂S | 160.62 g/mol | Liquid | Data not available |

The presence of a chloro group, a methylthio group, and a carbonitrile group, combined with the aromatic pyrimidine ring, suggests that the molecule is relatively nonpolar. This structural composition leads to the prediction of low intrinsic aqueous solubility. The nitrile and nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, but the overall lipophilic character is likely to dominate. A related compound, 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonitrile, is reported to be soluble in organic solvents like chloroform and ethyl acetate, which supports the expectation of limited aqueous solubility for the target compound.[7]

Experimental Determination of Solubility: A Methodological Deep Dive

To obtain reliable solubility data, a well-designed experimental approach is essential. Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic.[5][8]

Kinetic Solubility: An Early-Stage Assessment

Kinetic solubility measures the concentration of a compound in solution after it has been introduced from a concentrated organic stock solution (typically DMSO) into an aqueous buffer.[8][9] It is a high-throughput method often used in the early stages of drug discovery for rapid screening of large numbers of compounds.[10] The value obtained represents the solubility of the amorphous or fastest-precipitating form of the compound.[8]

This protocol is based on the principle of nephelometry, which measures the scattering of light by undissolved particles.[4]

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Add an aliquot of each DMSO concentration to a corresponding well of a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours) with shaking.[10]

-

Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.[4]

-

Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant precipitation is observed compared to a blank control.

Causality Behind Experimental Choices:

-

DMSO as the initial solvent: It is a strong organic solvent capable of dissolving a wide range of compounds, making it ideal for creating concentrated stock solutions.[11]

-

Controlled final DMSO concentration: High concentrations of DMSO can artificially inflate the measured solubility.

-

Incubation with shaking: This ensures adequate mixing and allows the system to reach a pseudo-equilibrium state for precipitation.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility, also known as equilibrium solubility, is the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase.[8][12] This is considered the "true" solubility of the most stable crystalline form of the compound and is a critical parameter for later-stage drug development and formulation.[8] The most common method for determining thermodynamic solubility is the shake-flask method.[13]

-

Addition of Excess Solid: Add an excess amount of solid 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile to a known volume of the desired solvent (e.g., water, PBS pH 7.4, or various organic solvents) in a sealed vial. The presence of undissolved solid is crucial.[13]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[13][14]

-

Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation. Care must be taken to avoid any solid particles from contaminating the supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12] A calibration curve with known concentrations of the compound is required for accurate quantification.

-

Data Reporting: The thermodynamic solubility is reported as the measured concentration in the saturated solution (e.g., in µg/mL or µM).

Trustworthiness and Self-Validation:

-

Visual confirmation of excess solid: This ensures that the solution is indeed saturated.

-

Time to equilibrium: It is advisable to measure the concentration at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached. The solubility value should be consistent at the later time points.

-

Purity of the compound: The purity of the solid material should be high to avoid erroneous results.[13]

Visualizing the Experimental Workflow

A clear understanding of the experimental process is vital for reproducibility. The following diagrams illustrate the workflows for kinetic and thermodynamic solubility determination.

Caption: Workflow for Kinetic Solubility Determination.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion and Future Directions

While publicly available solubility data for 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile is limited, this guide provides a comprehensive and actionable framework for its experimental determination. By following the detailed protocols for kinetic and thermodynamic solubility assays, researchers can generate the critical data needed to advance their drug discovery and development programs. The structural characteristics of this compound suggest that strategies to enhance its aqueous solubility, such as salt formation or formulation with solubilizing excipients, may be necessary for its progression as a potential therapeutic agent. The methodologies outlined herein are not only applicable to the title compound but can also serve as a standard operating procedure for characterizing the solubility of other novel pyrimidine derivatives and NCEs.

References

-

Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. Available at: [Link]

-

Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

The Importance of Solubility for New Drug Molecules. Pharmacy Times. Available at: [Link]

-

Thermodynamic Solubility Assay. Evotec. Available at: [Link]

-

Solubility Assessment Service. Creative Biolabs. Available at: [Link]

-

Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. Available at: [Link]

-

ADME Solubility Assay. BioDuro. Available at: [Link]

-

4-Chloro-2-methylthiopyrimidine | C5H5ClN2S | CID 97113. PubChem. Available at: [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]

- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. Google Patents.

-

Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... ResearchGate. Available at: [Link]

-

4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceuticals. Available at: [Link]

-

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. Available at: [Link]

-

Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Available at: [Link]

-

4,6-Dichloro-2-(methylthio)pyrimidine | C5H4Cl2N2S | CID 80531. PubChem. Available at: [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedpharmajournal.org [biomedpharmajournal.org]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. 33097-13-1 CAS MSDS (4,6-DICHLORO-2-(METHYLTHIO)PYRIMIDINE-5-CARBONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. creative-biolabs.com [creative-biolabs.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. enamine.net [enamine.net]

- 11. lifechemicals.com [lifechemicals.com]

- 12. evotec.com [evotec.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile: Starting Materials and Strategic Execution

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile is a highly functionalized pyrimidine derivative that serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. The strategic arrangement of its chloro, methyl, methylthio, and cyano substituents on the pyrimidine core offers multiple reaction sites for further molecular elaboration, making it a valuable building block in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of the viable synthetic routes to this target molecule, with a detailed focus on the selection of starting materials and the rationale behind the chosen reaction pathways.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of a polysubstituted pyrimidine such as 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile requires a carefully planned strategy. The order of introduction of the various functional groups is critical to the success of the synthesis, as the electronic nature of the substituents will influence the reactivity of the pyrimidine ring towards subsequent transformations. A plausible retrosynthetic analysis suggests that the pyrimidine core is best constructed first, followed by sequential functionalization.

Two primary strategies for the construction of the pyrimidine ring are considered:

-

Linear Synthesis: Building the pyrimidine ring from acyclic precursors.

-

Convergent Synthesis: Starting with a pre-formed, commercially available pyrimidine derivative and introducing the desired functionalities.

This guide will focus on a convergent approach, which often provides higher overall yields and greater flexibility.

Recommended Synthetic Pathway

The most logical and efficient synthesis of 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile proceeds through a multi-step sequence starting from the readily available 2-methyl-4,6-dihydroxypyrimidine. This pathway involves the formation of the key intermediate 2-methyl-4,6-dichloropyrimidine, followed by selective nucleophilic substitution to introduce the methylthio group, and subsequent cyanation and chlorination at the 5 and 4 positions, respectively.

Step 1: Synthesis of 2-Methyl-4,6-dihydroxypyrimidine

The initial step involves the construction of the pyrimidine ring through a condensation reaction.

-

Starting Materials:

-

Dimethyl malonate

-

Acetamidine hydrochloride

-

Sodium methoxide

-

Methanol

-

-

Reaction Principle: This is a classic pyrimidine synthesis wherein the diester (dimethyl malonate) reacts with the amidine (acetamidine) in the presence of a strong base (sodium methoxide) to form the heterocyclic ring.

-

Experimental Protocol:

-

Under an inert atmosphere and ice bath cooling, sodium methoxide is dissolved in methanol.

-

Dimethyl malonate and acetamidine hydrochloride are added sequentially to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 3-5 hours.

-

Methanol is removed under reduced pressure.

-

The residue is dissolved in water, and the pH is adjusted to 1-2 with hydrochloric acid to precipitate the product.

-

The solid is collected by filtration, washed with cold water and methanol, and dried to yield 2-methyl-4,6-dihydroxypyrimidine.[1]

-

Step 2: Synthesis of 2-Methyl-4,6-dichloropyrimidine

The dihydroxy intermediate is then converted to the corresponding dichloro derivative.

-

Starting Materials:

-

2-Methyl-4,6-dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (as a catalyst)

-

-

Reaction Principle: The hydroxyl groups of the pyrimidine are converted to chloro groups using an excess of phosphorus oxychloride. N,N-Dimethylaniline acts as a catalyst to facilitate the reaction.

-

Experimental Protocol:

-

A mixture of 2-methyl-4,6-dihydroxypyrimidine and N,N-dimethylaniline is heated in an excess of phosphorus oxychloride.

-

The reaction is refluxed for several hours until completion, as monitored by TLC.

-

Excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is carefully poured onto crushed ice, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated to give 2-methyl-4,6-dichloropyrimidine.

-

Step 3: Synthesis of 4-Chloro-2-methyl-6-(methylthio)pyrimidine

Selective nucleophilic substitution of one of the chloro groups is achieved using sodium thiomethoxide.

-

Starting Materials:

-

2-Methyl-4,6-dichloropyrimidine

-

Sodium thiomethoxide (NaSMe)

-

Methanol

-

-

Reaction Principle: The two chlorine atoms on the pyrimidine ring have different reactivities. By controlling the stoichiometry and reaction conditions, it is possible to achieve monosubstitution. The methylthio group is a strong nucleophile that readily displaces one of the chloro groups.

-

Experimental Protocol:

-

2-Methyl-4,6-dichloropyrimidine is dissolved in methanol.

-

A solution of sodium thiomethoxide in methanol is added dropwise at a controlled temperature (e.g., 0-10 °C).

-

The reaction is stirred until monosubstitution is complete.

-

The solvent is removed, and the product is isolated by extraction and purified by chromatography.

-

Step 4: Introduction of the Cyano Group and Final Chlorination

The final step involves the introduction of the cyano group at the 5-position and the conversion of the remaining hydroxyl group to a chloro group. A plausible route for this transformation involves a Vilsmeier-Haack type reaction for formylation, followed by conversion of the aldehyde to a nitrile, and subsequent chlorination. A more direct approach found in the literature for a similar system involves nitrosation followed by dehydration and chlorination.

-

Starting Materials:

-

4-Chloro-2-methyl-6-(methylthio)pyrimidin-4-ol (or its tautomer)

-

Sodium nitrite

-

Phosphorus oxychloride (POCl₃)

-

-

Reaction Principle: The nitrosation of the pyrimidine at the 5-position creates a hydroxyiminomethyl group. Subsequent treatment with phosphorus oxychloride achieves both the dehydration of the oxime to a nitrile and the chlorination of the hydroxyl group at the 4-position.[2]

-

Experimental Protocol:

-

The starting pyrimidine is treated with sodium nitrite in an acidic medium to introduce the hydroxyiminomethyl group at the 5-position.

-

The intermediate is then reacted with phosphorus oxychloride to yield the final product, 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile.[2]

-

Summary of Synthetic Routes and Starting Materials

| Step | Product | Key Starting Materials | Key Reagents |

| 1 | 2-Methyl-4,6-dihydroxypyrimidine | Dimethyl malonate, Acetamidine hydrochloride | Sodium methoxide |

| 2 | 2-Methyl-4,6-dichloropyrimidine | 2-Methyl-4,6-dihydroxypyrimidine | POCl₃, N,N-Dimethylaniline |

| 3 | 4-Chloro-2-methyl-6-(methylthio)pyrimidine | 2-Methyl-4,6-dichloropyrimidine | Sodium thiomethoxide |

| 4 | 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile | 4-Chloro-2-methyl-6-(methylthio)pyrimidin-4-ol | Sodium nitrite, POCl₃ |

Visualization of the Synthetic Pathway

Caption: Proposed synthetic pathway for 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile.

Conclusion

The synthesis of 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile is a multi-step process that requires careful selection of starting materials and precise control of reaction conditions. The outlined pathway, starting from dimethyl malonate and acetamidine, represents a robust and logical approach to obtaining this valuable synthetic intermediate. The choice of a convergent strategy allows for the efficient construction of the complex pyrimidine core. The provided experimental guidelines, drawn from established chemical literature, offer a solid foundation for researchers and scientists in the field of drug development to successfully synthesize this target molecule.

References

- CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google P

-

and 4-methyl-6-phenyl-pyrimidin-2-ols - Journal of the Chemical Society C: Organic (RSC Publishing). (URL: [Link])

Sources

reactivity of the chlorine atom in 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile

An In-depth Technical Guide to the Reactivity of the Chlorine Atom in 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the C4-chlorine atom in 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile. This pyrimidine derivative is a highly valuable scaffold in medicinal chemistry and drug discovery, primarily due to the strategic placement of the chloro substituent, which serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr) reactions. We will explore the underlying electronic principles governing this reactivity, detail common chemical transformations, provide field-proven experimental protocols, and discuss the factors that scientists can modulate to achieve desired synthetic outcomes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic programs.

The Electronic Architecture and Strategic Importance

The pyrimidine ring is a cornerstone of many biologically active molecules, including several approved pharmaceuticals.[1][2] Its inherent electron-deficient nature, a consequence of the two electronegative nitrogen atoms, makes it susceptible to nucleophilic attack, a characteristic that is foundational to its utility in chemical synthesis.[3] In the specific case of 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile, the reactivity is further amplified and directed by its unique substitution pattern.

-

Core Pyrimidine Ring: An electron-deficient (π-deficient) heterocycle that facilitates nucleophilic aromatic substitution.[4]

-

C4-Chloro Group: The primary focus of this guide, this halogen acts as an excellent leaving group in SNAr reactions. Its position is particularly activated. Generally, the C4 position of a pyrimidine ring exhibits greater reactivity towards nucleophiles compared to the C2 position due to superior electronic stabilization of the reaction intermediate.[3][5]

-

C5-Carbonitrile Group (-CN): A potent electron-withdrawing group (EWG) that significantly activates the pyrimidine ring for nucleophilic attack. Its placement para to the C4-chloro group is crucial for stabilizing the negative charge developed during the formation of the reaction intermediate. The reaction rates are notably faster for pyrimidines bearing EWGs.[6][7]

-

C2-Methyl & C6-Methylthio Groups: These groups modulate the electronic properties and solubility of the molecule. While the methyl group is weakly electron-donating, the methylthio group can be further functionalized (e.g., oxidized to a sulfone) to provide additional synthetic handles or to further modulate the ring's electronics.[1][8]

This precise arrangement of functional groups makes the C4-chlorine atom a highly reliable and predictable reaction site for introducing molecular diversity, a key strategy in the discovery of novel therapeutic agents.[9][10]

The Mechanism of Activation: Nucleophilic Aromatic Substitution (SNAr)

The primary pathway for the displacement of the C4-chlorine is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex A nucleophile (Nu⁻) attacks the electron-deficient C4 carbon, which bears the chloro leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Step 2: Elimination of the Leaving Group The aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), yielding the final substituted product.

The stability of the Meisenheimer complex is the key determinant of the reaction rate. For the title compound, the negative charge of the intermediate is effectively delocalized across the pyrimidine ring's nitrogen atoms and, critically, onto the oxygen atoms of the powerful C5-cyano group. This substantial stabilization lowers the activation energy of the reaction, making the substitution both rapid and efficient.

Caption: The SNAr mechanism for substitution at the C4 position.

Key Synthetic Transformations

The activated C4-chloro group readily undergoes substitution with a wide variety of nucleophiles. This versatility is paramount for constructing libraries of analogues in drug discovery campaigns, particularly for targeting pathways like PI3K/AKT/mTOR.[9][11][12]

| Nucleophile Class | Nucleophile Example | Resulting Functional Group | Typical Conditions |

| Nitrogen | Primary/Secondary Amines (e.g., Aniline, Morpholine) | Substituted Amine | Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., EtOH, DMF), 80-120 °C[11] |

| Oxygen | Alcohols/Phenols (e.g., Sodium Ethoxide, Phenol) | Ether/Aryl Ether | Strong Base (e.g., NaH, NaOEt), Solvent (e.g., THF, EtOH), 20-70 °C[1][13] |

| Sulfur | Thiols (e.g., Thiophenol) | Thioether | Base (e.g., K₂CO₃), Solvent (e.g., DMF), RT-80 °C[14] |

| Carbon | Cyanide Ion (under specific conditions) | Nitrile | LiCN in DMF or NaCN in DMSO[14] |

Field-Proven Experimental Protocol: Synthesis of an N-Aryl Derivative

This section provides a self-validating protocol for a typical amination reaction, a cornerstone transformation for this scaffold. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 4-(phenylamino)-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile via SNAr reaction.

Materials and Reagents

| Reagent | M.W. | Amount | Moles | Rationale |

| 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile | 213.68 | 1.0 g | 4.68 mmol | Starting Material (Limiting Reagent) |

| Aniline | 93.13 | 0.48 mL | 5.15 mmol | Nucleophile (1.1 equivalents to ensure complete reaction) |

| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 0.71 g | 5.15 mmol | Mild inorganic base to neutralize the HCl byproduct, driving the reaction to completion.[11] |

| Absolute Ethanol | - | 20 mL | - | A polar protic solvent suitable for dissolving reactants and facilitating the reaction.[11] |

Step-by-Step Methodology

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile (1.0 g, 4.68 mmol).

-

Solvent and Reagent Addition: Add absolute ethanol (20 mL), followed by aniline (0.48 mL, 5.15 mmol) and anhydrous potassium carbonate (0.71 g, 5.15 mmol). Causality: The order of addition is generally not critical, but adding the solid base last prevents clumping.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring. Causality: Thermal energy is required to overcome the activation energy barrier for the SNAr reaction. Refluxing in ethanol provides a consistent and safe reaction temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. A typical mobile phase for TLC would be 30% Ethyl Acetate in Hexane. The disappearance of the starting material spot indicates reaction completion. A typical reaction time is 8-12 hours.[11]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid K₂CO₃ and wash with a small amount of ethanol. Concentrate the filtrate under reduced pressure to obtain the crude product. Causality: This removes the inorganic base and excess solvent.

-

Purification: The resulting crude solid is then purified. A common method is to wash the solid with water to remove any remaining salts, followed by recrystallization from a suitable solvent like ethanol to yield the pure product. Alternatively, for less crystalline products, purification by column chromatography on silica gel may be necessary.

-

Analysis and Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected mass and spectral shifts provide definitive validation of a successful synthesis.

Caption: A typical workflow for the SNAr amination reaction.

Conclusion: A Versatile and Reliable Synthetic Tool

The C4-chloro atom of 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile is a highly activated and reliable electrophilic site for nucleophilic aromatic substitution. The convergence of the pyrimidine's inherent electron deficiency with the powerful activating effect of the C5-cyano group makes this scaffold an exceptional tool for synthetic and medicinal chemists. By understanding the underlying mechanistic principles and carefully selecting nucleophiles, solvents, and bases, researchers can efficiently generate diverse molecular architectures, accelerating the path toward the discovery of novel and potent therapeutic agents.

References

-

D. J. Brown, R. F. Evans, "Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate," Journal of the Chemical Society C, [Link]

-

A. S. Kalogirou et al., "Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine," Arkivoc, [Link]

-

P. Sharma et al., "Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines," RSC Advances, [Link]

-

A. S. Kalogirou, A. A. Koutentis, "4-Chloro-6-ethoxy-2-(methylthio)pyrimidine," ResearchGate, [Link]

-

S. Ramesh, P. S. Sundar, V. V. S. Murti, "Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi," Zenodo, [Link]

-

Chemistry Stack Exchange, "Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity," Stack Exchange, [Link]

-

A. S. Kalogirou, A. A. Koutentis, "4-Chloro-6-ethoxy-2-(methylthio)pyrimidine," MDPI, [Link]

-

PubChem, "4-Chloro-2-methylthiopyrimidine," National Center for Biotechnology Information, [Link]

-

D. J. Vaghasiya et al., "Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile," CORE, [Link]

-

ResearchGate, "Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative," ResearchGate, [Link]

-

ResearchGate, "Nucleophilic aromatic substitution reactions of chloropyrimidines," ResearchGate, [Link]

-

S. M. El-Moghazy et al., "Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562," PubMed Central, [Link]

-

T. H. G. Philibert et al., "Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water," Preprints.org, [Link]

-

M. J. Bodnarchuk et al., "Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1," PubMed Central, [Link]

-

M. A. G. Dabour et al., "Developments of pyridodipyrimidine heterocycles and their biological activities," PubMed Central, [Link]

-

Hyma Synthesis Pvt. Ltd, "Welcome To Hyma Synthesis Pvt. Ltd," Hyma Synthesis, [Link]

-

A. R. O. Venning et al., "Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds," ACS Publications, [Link]

-

D. W. Porter et al., "The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists," PubMed, [Link]

-

S. Das, "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine," Schrödinger, [Link]

-

Chem Help ASAP, "SNAr reactions of pi-deficient aromatic rings," YouTube, [Link]

-

S. M. El-Moghazy et al., "Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562," PubMed, [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Developments of pyridodipyrimidine heterocycles and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. benchchem.com [benchchem.com]

- 10. The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Technical Guide: Reactivity Landscape of 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile

Executive Summary

This guide provides a comprehensive analysis of the electronic structure and reactivity profile of 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile . This molecule represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization and orthogonal reactivity.

The core utility of this scaffold lies in its sequential electrophilicity . The presence of the 5-carbonitrile (CN) group exerts a powerful electron-withdrawing effect (EWG) that activates the adjacent C4 and C6 positions. By exploiting the difference in leaving group ability between the chloride (at C4) and the methylthio ether (at C6), researchers can execute highly regioselective sequential nucleophilic aromatic substitutions (

Part 1: Structural Analysis & Electronic Landscape

Electronic Distribution

The pyrimidine ring is inherently electron-deficient (π-deficient) due to the electronegativity of the N1 and N3 atoms. In this specific molecule, the electronic landscape is dominated by the cooperative effects of the substituents:

-

C4-Cl (Primary Electrophile): The carbon-chlorine bond is highly polarized. The C4 position is activated by the adjacent N3 atom and, critically, by the ortho-positioned 5-CN group. This makes C4 the "hottest" electrophilic site.

-

C5-CN (The Activator): The nitrile group is a strong EWG (both inductive

and mesomeric -

C6-SMe (The Latent Electrophile / Soft Nucleophile): The methylthio group is electron-donating by resonance (

) but electron-withdrawing by induction ( -

C2-Me (The Anchor): The methyl group at C2 is weakly electron-donating. It is sterically significant but chemically robust, serving primarily to block the C2 position and modulate lipophilicity.

Reactivity Map

The following diagram illustrates the distinct reactive zones of the molecule.

Figure 1: Reactivity Map detailing the electrophilic and nucleophilic zones.[1] Red indicates immediate electrophilic susceptibility; Green indicates nucleophilic character; Yellow indicates conditional reactivity.

Part 2: Electrophilic Sites (The "Hot" Spots)

The Primary Site: C4 ( Displacement)

The C4 position is the most reactive site for Nucleophilic Aromatic Substitution (

-

Mechanism: Addition-Elimination (

). The nucleophile attacks C4, forming a resonance-stabilized Meisenheimer complex (negative charge delocalized onto N1, N3, and the CN group), followed by the expulsion of the chloride ion. -

Selectivity: Reaction occurs exclusively at C4 over C6 because Chloride is a far superior leaving group to Methanethiolate (

) and the C4-Cl bond is more polarized. -

Substrate Scope: Highly reactive toward primary and secondary amines, thiols, and alkoxides.

The Secondary Site: C6 (Activation Required)

In its native state, the C6-SMe bond is resistant to substitution. However, the sulfur atom can be oxidized to a sulfoxide (

-

The Transformation: Oxidation converts the donating -SMe group into a strongly electron-withdrawing

group. -

Result: The sulfonyl group becomes an excellent leaving group (better than chloride in many heteroaromatic systems), rendering the C6 position highly electrophilic. This allows for a "second wave" of substitution, enabling the synthesis of non-symmetrical 4,6-disubstituted pyrimidines.

Part 3: Nucleophilic Sites (The "Silent" Spots)

The Sulfur Atom (SMe)

While the molecule is predominantly an electrophile, the sulfur atom retains lone pair density.

-

Reactivity: It acts as a soft nucleophile. It is generally unreactive toward hard electrophiles (like protons) due to the electron-deficient ring pulling density away. However, it reacts readily with oxidants (mCPBA, Oxone,

). -

Strategic Use: This nucleophilicity is rarely used for alkylation (to form sulfonium salts) in drug design but is critical for the oxidative activation strategy described in Part 2.2.

The Ring Nitrogens (N1/N3)

-

Reactivity: Extremely low. The presence of the 4-Cl and 5-CN groups severely depletes the basicity and nucleophilicity of the ring nitrogens. N-alkylation or N-protonation is difficult and typically requires forcing conditions, which would likely degrade the nitrile or displace the chloride first.

Part 4: Experimental Protocols

Protocol A: Regioselective Amination at C4

This protocol describes the displacement of the C4-Chloride by a primary amine.

Materials:

-

Substrate: 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile (1.0 eq)

-

Nucleophile: Aniline or Benzylamine derivative (1.1 eq)

-

Base:

-Diisopropylethylamine (DIPEA) or -

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Step-by-Step Workflow:

-

Dissolution: Dissolve the chloropyrimidine substrate in EtOH (0.2 M concentration).

-

Addition: Add the base followed by the amine dropwise at Room Temperature (RT).

-

Note: The 5-CN group activates the ring sufficiently that heating is often unnecessary for aliphatic amines. For anilines, mild heating (40-60°C) may be required.

-

-

Monitoring: Monitor by TLC/LCMS. The starting material (Cl) usually disappears within 1-4 hours.

-

Workup: Evaporate volatiles. Resuspend residue in EtOAc, wash with water and brine. Dry over

. -

Purification: Recrystallization from EtOH/Water or Flash Chromatography (Hexane/EtOAc).

Protocol B: The "Toggle" – Oxidation of C6-SMe to Sulfone

This protocol activates the C6 position for a second substitution.

Materials:

-

Substrate: 4-Amino-substituted-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile (Product from Protocol A)

-

Oxidant: m-Chloroperbenzoic acid (mCPBA, 77% max) (2.2 - 2.5 eq)

-

Solvent: Dichloromethane (DCM)

Step-by-Step Workflow:

-

Cooling: Dissolve the substrate in DCM (0.1 M) and cool to 0°C (ice bath).

-

Oxidation: Add mCPBA portion-wise over 15 minutes.

-

Causality: Slow addition prevents exotherms and over-oxidation of the amine (if susceptible). 2.5 equivalents ensure full oxidation to sulfone (

) rather than stopping at sulfoxide (

-

-

Reaction: Allow to warm to RT and stir for 4-16 hours.

-

Quenching: Quench with saturated aqueous

(sodium thiosulfate) to destroy excess peroxide. -

Workup: Wash organic layer with saturated

(to remove m-chlorobenzoic acid byproduct). Dry and concentrate.-

Validation: LCMS should show a mass shift of +32 Da (sulfone).

-

Part 5: Strategic Applications in Drug Design

The "Scaffold Hopping" utility of this molecule is visualized below. This workflow allows the rapid generation of libraries where the C4 and C6 positions are derivatized independently.

Figure 2: Sequential functionalization strategy. This pathway ensures complete regiocontrol, introducing Nucleophile 1 at C4 and Nucleophile 2 at C6.

References

-

MDPI (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank.[2] Available at: [Link][2]

- Relevance: Validates the regioselective displacement of chloride at C4 over the SMe group in similar pyrimidine scaffolds.

-

Organic Chemistry Portal. Sulfone Synthesis by Oxidation. Available at: [Link]

- Relevance: Provides authoritative protocols for the oxidation of sulfides to sulfones using mCPBA and other oxidants.

-

Arkivoc (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Available at: [Link]

- Relevance: Confirms the stability of the SMe group during chlorination and its subsequent activation via oxid

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr). Available at: [Link]

- Relevance: foundational mechanistic support for the activating effect of electron-withdrawing groups (CN) in ortho/para positions.

Sources

A Theoretical Exploration of 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile: A Keystone for Drug Discovery

Abstract

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] This technical guide delves into the theoretical and computational examination of a promising, yet underexplored, pyrimidine derivative: 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile. We will outline a comprehensive theoretical workflow designed to elucidate this molecule's electronic structure, reactivity, and potential as a pharmacophore. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of novel therapeutics.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine nucleus is a privileged scaffold in drug discovery, integral to the structure of DNA and RNA and demonstrating a vast array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2] The subject of this guide, 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile, with its unique substitution pattern, presents a compelling case for in-depth theoretical investigation. The presence of a labile chlorine atom, an electron-donating methylthio group, and an electron-withdrawing carbonitrile group on the pyrimidine ring suggests a rich and complex reactivity profile, ripe for exploration and exploitation in the design of targeted therapies.

Molecular Profile:

| Property | Value |

| IUPAC Name | 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile |

| CAS Number | 1208170-17-5[3] |

| Molecular Formula | C₇H₆ClN₃S[3] |

| Molecular Weight | 199.66 g/mol [3] |

Theoretical Framework: A Roadmap for In-Silico Characterization

A robust theoretical understanding of a molecule's intrinsic properties is paramount for predicting its behavior in a biological system. The following sections outline a multi-faceted computational approach to thoroughly characterize 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile.

Figure 1: A comprehensive workflow for the theoretical investigation of 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile.

Foundational Calculations: Geometry and Vibrational Analysis

The initial and most critical step in any theoretical study is to determine the molecule's most stable three-dimensional conformation.

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

-

Methodology: Employ Density Functional Theory (DFT) with a suitable functional, such as B3LYP, which offers a good balance between accuracy and computational cost for organic molecules.

-

Basis Set: Utilize a Pople-style basis set, for instance, 6-311++G(d,p), to provide a flexible description of the electron distribution, including diffuse functions to account for non-covalent interactions and polarization functions for more accurate bonding descriptions.

-

Solvation Model: Given the potential for this molecule to be studied in solution, incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the effects of a solvent environment (e.g., water or DMSO).

-

Frequency Calculation: Following successful geometry optimization, perform a vibrational frequency analysis at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Delving into Electronic Structure and Reactivity

Understanding the electronic landscape of 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile is key to predicting its chemical behavior.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity.

-

HOMO: The energy and localization of the HOMO indicate the molecule's ability to donate electrons and suggest the sites most susceptible to electrophilic attack.

-

LUMO: The energy and localization of the LUMO reveal the molecule's capacity to accept electrons and pinpoint the sites prone to nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a descriptor of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of non-covalent interactions, which are critical for drug-receptor binding.

Natural Bond Orbital (NBO) Analysis

NBO analysis offers a detailed picture of the bonding and electronic delocalization within the molecule. It can quantify charge transfer between orbitals, providing insights into hyperconjugative interactions and the stability of the system.

Predicting Chemical Reactivity and Regioselectivity

The diverse functional groups on the pyrimidine ring of the target molecule suggest a complex reactivity profile.

Fukui Function Analysis